molecular formula C21H22BrN3O2S B284455 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one

5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one

Número de catálogo: B284455
Peso molecular: 460.4 g/mol
Clave InChI: CCDXTSXSHZUOET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one, also known as BMTP-4, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. The compound has been found to have promising anticancer activity in preclinical studies, and its mechanism of action has been extensively studied.

Mecanismo De Acción

The mechanism of action of 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides required for DNA replication. By inhibiting DHFR, this compound disrupts the synthesis of DNA and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. The compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one has several advantages for use in lab experiments, including its high potency and specificity for DHFR, as well as its minimal toxicity and good pharmacokinetic properties. However, the compound may have limitations in terms of its solubility and stability, which could affect its efficacy in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one, including:
1. Further preclinical studies to evaluate the efficacy of this compound in other types of cancer and in combination with other anticancer agents.
2. Development of new formulations of this compound to improve its solubility and stability.
3. Clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
4. Studies to identify biomarkers that could predict the response to this compound treatment.
5. Investigation of the mechanism of resistance to this compound and development of strategies to overcome resistance.
In conclusion, this compound is a promising small molecule inhibitor with potent anticancer activity and minimal toxicity. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic agent for the treatment of cancer.

Métodos De Síntesis

The synthesis of 5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 5-(4-bromophenyl)-6-methyl-3-thiophen-2-yl-pyrimidin-4(3H)-one with 2-(4-methyl-1-piperidinyl)-2-oxoethanamine in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.

Aplicaciones Científicas De Investigación

5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its anticancer activity in preclinical models. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the anticancer activity of this compound in mouse models of breast and lung cancer.

Propiedades

Fórmula molecular

C21H22BrN3O2S

Peso molecular

460.4 g/mol

Nombre IUPAC

5-(4-bromophenyl)-6-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H22BrN3O2S/c1-13-7-9-24(10-8-13)17(26)11-25-12-23-20-19(21(25)27)18(14(2)28-20)15-3-5-16(22)6-4-15/h3-6,12-13H,7-11H2,1-2H3

Clave InChI

CCDXTSXSHZUOET-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C4=CC=C(C=C4)Br

SMILES canónico

CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C(=C(S3)C)C4=CC=C(C=C4)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.